molecular formula C10H10O3 B118587 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione CAS No. 151813-29-5

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione

Cat. No. B118587
M. Wt: 178.18 g/mol
InChI Key: ZECOOENHOVXEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione” is a chemical compound with the molecular formula C10H10O3 . It is also known by several other names such as cis-Bicyclo [2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride; endo-Bicyclo [2.2.2]octenedicarboxcyclic acid anhydride; Bicyclo [2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, endo-; Bicyclo [2.2.2]octene-2,3-endo-dicarboxylic anhydride; endo-Bicyclo [2.2.2]oct-5-ene-2,3-dicarboxylic anhydride; Bicyclo [3.2.1]-5-octene-2,3-dicarboxylic anhydride; endo-Bicyclo [2.2.2]-5-octene-2,3-dicarboxylic anhydride; Bicyclo [2,2,2]oct-5-ene-2,3-dicarboxylic anhydride, endo- .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C10H10O3/c11-9-7-5-1-2-6 (4-3-5)8 (7)10 (12)13-9/h1-2,5-8H,3-4H2/t5?,6?,7-,8+ .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 178.1846 . More detailed physical and chemical properties are not provided in the search results.

properties

IUPAC Name

4-oxatricyclo[5.2.2.02,6]undec-2(6)-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECOOENHOVXEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566212
Record name 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione

CAS RN

151813-29-5
Record name 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.